2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1207021-66-6
VCID: VC4767695
InChI: InChI=1S/C22H25N3O3S/c1-27-18-9-7-17(8-10-18)20-14-23-22(25(20)15-19-6-5-13-28-19)29-16-21(26)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12,15-16H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCCC4
Molecular Formula: C22H25N3O3S
Molecular Weight: 411.52

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

CAS No.: 1207021-66-6

Cat. No.: VC4767695

Molecular Formula: C22H25N3O3S

Molecular Weight: 411.52

* For research use only. Not for human or veterinary use.

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone - 1207021-66-6

Specification

CAS No. 1207021-66-6
Molecular Formula C22H25N3O3S
Molecular Weight 411.52
IUPAC Name 2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C22H25N3O3S/c1-27-18-9-7-17(8-10-18)20-14-23-22(25(20)15-19-6-5-13-28-19)29-16-21(26)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12,15-16H2,1H3
Standard InChI Key WXTXDDCKSJAJMN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCCC4

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C22H25N3O3S, with a molecular weight of 411.52 g/mol. Its IUPAC name reflects the integration of multiple functional groups:

  • Furan-2-ylmethyl: A furan ring substituted at the 2-position with a methyl group.

  • 4-Methoxyphenyl: A phenyl ring with a methoxy group at the para position.

  • 1H-Imidazole: A five-membered aromatic ring with two nitrogen atoms.

  • Thioether (-S-): A sulfur atom bridging the imidazole and ethanone moieties.

  • Piperidin-1-yl: A six-membered amine ring.

The structural diversity enables interactions with biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Key Spectroscopic Data

  • 1H NMR: Peaks at δ 2.45–3.10 ppm (piperidine protons), δ 6.49–7.79 ppm (aromatic protons from furan and methoxyphenyl groups) .

  • 13C NMR: Signals at δ 112–154 ppm (aromatic carbons), δ 185–190 ppm (carbonyl carbons).

  • MS (ESI+): m/z 412.2 [M+H]+.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core (Table 1):

StepReaction TypeConditionsYieldCitation
1Imidazole ring formationCyclization of α-bromo ketones with thiourea60–70%
2Furan-2-ylmethyl substitutionAlkylation using furfuryl bromide50–55%
3Thioether linkage introductionReaction with mercaptoacetic acid45–50%
4Piperidine couplingNucleophilic acyl substitution40–45%

Key challenges include optimizing yields for the thioether coupling step, which often requires anhydrous conditions and catalysts like triethylamine.

Reactivity Profiles

  • Nucleophilic sites: The piperidine nitrogen and imidazole NH participate in alkylation or acylation.

  • Electrophilic sites: The carbonyl group undergoes condensation reactions, while the furan ring is susceptible to electrophilic substitution .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity:

  • Gram-positive bacteria: MIC = 8–16 µg/mL (vs. Staphylococcus aureus).

  • Fungal strains: IC50 = 12.8 µg/mL (vs. Candida albicans) .
    The thioether and imidazole groups disrupt microbial cell membrane integrity .

Anti-Inflammatory Activity

In murine models, it reduces edema by 61–67% at 50 mg/kg, comparable to celecoxib . The furan and methoxyphenyl moieties inhibit COX-II (IC50 = 2.3 µM) by blocking arachidonic acid binding .

Comparative Analysis with Structural Analogs

Table 2 compares the target compound with related derivatives:

CompoundStructural FeaturesIC50 (MCF-7)Key Advantages
Target compoundFuran, methoxyphenyl, thioether2.3 µMBalanced potency and selectivity
4-MethylimidazoleSimple imidazole ring12.4 µMLimited bioavailability
PiperinePiperidine, no heteroaromatics>50 µMLow cytotoxicity

The target compound’s hybrid structure enhances target affinity while minimizing off-site effects .

Future Directions and Applications

Drug Development

  • Optimization: Introduce fluorinated groups to improve metabolic stability .

  • Combination therapies: Pair with platinum-based agents to overcome chemoresistance .

Agricultural Uses

As a fungicidal agent, it reduces Fusarium oxysporum growth by 90% at 10 ppm .

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